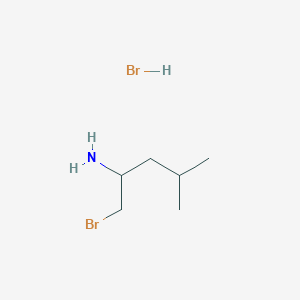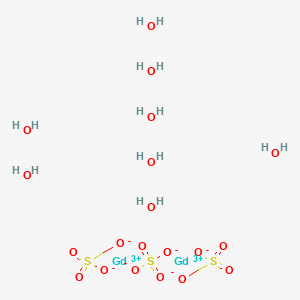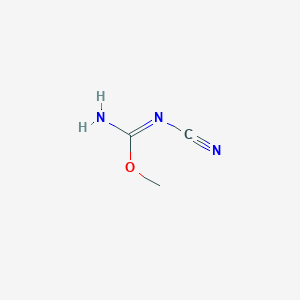![molecular formula C18H17N7O6 B079853 (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid CAS No. 14798-76-6](/img/structure/B79853.png)
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid, also known as Folic acid or Vitamin B9, is a water-soluble vitamin that is essential for the proper functioning of the human body. It is required for the synthesis of DNA, RNA, and proteins, and is involved in numerous other metabolic processes.
Mecanismo De Acción
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid acts as a coenzyme in various metabolic pathways, including the synthesis of DNA, RNA, and proteins. It is also involved in the methylation of homocysteine to methionine, which is important for maintaining proper cardiovascular health.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid deficiency can lead to a number of biochemical and physiological effects, including anemia, neural tube defects in newborns, and increased risk of cardiovascular disease. Adequate intake of folic acid has been shown to reduce the risk of these health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid is widely used in laboratory experiments due to its importance in various metabolic pathways. However, it can be difficult to work with due to its instability in acidic and alkaline conditions, and its tendency to degrade in the presence of light and heat.
Direcciones Futuras
May include the development of new methods for synthesizing and stabilizing folic acid, as well as the exploration of its potential in combination with other drugs for more effective treatment of various health problems.
Conclusion:
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid is an essential vitamin that plays a crucial role in numerous metabolic pathways in the human body. Its importance in maintaining good health has been extensively studied, and its potential therapeutic applications continue to be explored. While there are challenges associated with working with folic acid in the laboratory, its importance in scientific research cannot be overstated.
Métodos De Síntesis
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid can be synthesized in the laboratory using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the reaction of p-aminobenzoic acid with glutamic acid, while the microbial fermentation involves the use of certain strains of bacteria.
Aplicaciones Científicas De Investigación
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid acid has been extensively studied for its role in human health, and its deficiency has been linked to numerous health problems, including anemia, birth defects, and cardiovascular disease. It has also been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and depression.
Propiedades
Número CAS |
14798-76-6 |
|---|---|
Nombre del producto |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
Fórmula molecular |
C18H17N7O6 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)22-10(7-21-14)6-20-9-3-1-8(2-4-9)15(28)23-11(17(30)31)5-12(26)27/h1-4,7,11,20H,5-6H2,(H,23,28)(H,26,27)(H,30,31)(H3,19,21,24,25,29)/t11-/m0/s1 |
Clave InChI |
VKLXENVTLKYHFH-NSHDSACASA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















